molecular formula C13H22N4O3S B2649076 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2320516-67-2

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2649076
CAS No.: 2320516-67-2
M. Wt: 314.4
InChI Key: FUXWOPVAPSWFAS-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the sulfonyl group, and finally the construction of the diazepane ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the diazepane ring can provide structural stability and influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-4-sulfonyl chloride: This compound shares the pyrazole and sulfonyl groups but lacks the diazepane ring.

    1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine: Similar in having the pyrazole ring but differs in the presence of a piperidine ring instead of a diazepane ring.

Uniqueness

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane is unique due to its combination of the pyrazole, sulfonyl, and diazepane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-15-10-13(9-14-15)21(18,19)17-5-2-4-16(6-7-17)12-3-8-20-11-12/h9-10,12H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWOPVAPSWFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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